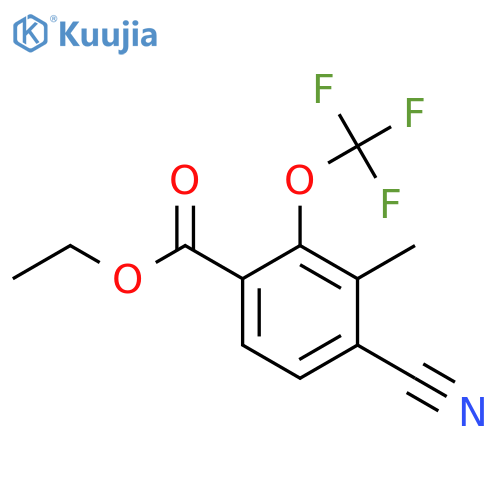Cas no 1804417-36-4 (Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate)

1804417-36-4 structure
商品名:Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate
CAS番号:1804417-36-4
MF:C12H10F3NO3
メガワット:273.20791387558
CID:5001867
Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate
-
- インチ: 1S/C12H10F3NO3/c1-3-18-11(17)9-5-4-8(6-16)7(2)10(9)19-12(13,14)15/h4-5H,3H2,1-2H3
- InChIKey: IRLCMKMUTXBQNS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)OCC)=CC=C(C#N)C=1C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 3.4
Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013886-1g |
Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate |
1804417-36-4 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
1804417-36-4 (Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
